(R)-N-((R)-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-(®-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of diphenylphosphanyl and triisopropylphenyl groups, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compoundsThe final step often includes the addition of the sulfinamide group under controlled conditions to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, are crucial to ensure high yield and purity. Advanced purification techniques, such as chromatography, are often employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
®-N-(®-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes .
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and protein binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays and drug discovery .
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and in cancer treatment. Its unique chemical properties allow it to target specific molecular pathways involved in disease progression .
Industry
In industrial applications, ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide is used in the synthesis of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. In cancer treatment, it may interfere with cell signaling pathways, leading to the inhibition of tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- Bis(2,4,6-triisopropylphenyl) disulfide
- Tetrakis(2,4,6-triisopropylphenyl) disilene
- 2,6-Bis(2,4,6-triisopropylphenyl)phenyl
Uniqueness
Compared to similar compounds, ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methylpropane-2-sulfinamide stands out due to its unique combination of diphenylphosphanyl and triisopropylphenyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for a wide range of applications in scientific research and industry .
Properties
Molecular Formula |
C38H48NOPS |
---|---|
Molecular Weight |
597.8 g/mol |
IUPAC Name |
N-[(R)-(2-diphenylphosphanylphenyl)-[2,4,6-tri(propan-2-yl)phenyl]methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H48NOPS/c1-26(2)29-24-33(27(3)4)36(34(25-29)28(5)6)37(39-42(40)38(7,8)9)32-22-16-17-23-35(32)41(30-18-12-10-13-19-30)31-20-14-11-15-21-31/h10-28,37,39H,1-9H3/t37-,42?/m0/s1 |
InChI Key |
QFFCRNRZGCZTNL-XPELXJMBSA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[C@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)C |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)C |
Origin of Product |
United States |
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